molecular formula C15H19N3O2S B2819354 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one CAS No. 1171558-86-3

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one

Cat. No.: B2819354
CAS No.: 1171558-86-3
M. Wt: 305.4
InChI Key: KASUDKYPRCCYGA-UHFFFAOYSA-N
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Description

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one is a complex organic compound that features a furan ring, a thiazole ring, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Scientific Research Applications

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one has several scientific research applications:

Future Directions

The future directions for research on “1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one” and similar compounds could involve further exploration of their biological activities and potential applications in various fields. This could include the development of new drugs with lesser side effects, as well as applications in agrochemicals, industrial processes, and photographic sensitizers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as Suzuki or Stille coupling, using appropriate furan derivatives.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Final Coupling: The final step involves coupling the thiazole-furan intermediate with the piperazine derivative under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution can occur on the thiazole ring, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by using reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug featuring a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole structure.

Uniqueness

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one is unique due to its combination of a furan ring, a thiazole ring, and a piperazine ring, which imparts a distinct set of chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-2-15(19)18-7-5-17(6-8-18)10-14-16-12(11-21-14)13-4-3-9-20-13/h3-4,9,11H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASUDKYPRCCYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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